(4-Ethynylphenyl)(morpholino)methanone

Übersicht

Beschreibung

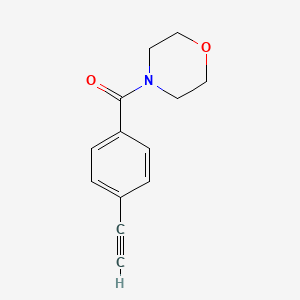

(4-Ethynylphenyl)(morpholino)methanone is an organic compound with the molecular formula C13H13NO2 It is characterized by the presence of an ethynyl group attached to a phenyl ring, which is further connected to a morpholino group through a methanone linkage

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4-Ethynylphenyl)(morpholino)methanone typically involves the reaction of 4-ethynylbenzoyl chloride with morpholine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, continuous flow reactors could be employed to enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

(4-Ethynylphenyl)(morpholino)methanone undergoes various chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

Reduction: The carbonyl group in the methanone linkage can be reduced to form alcohol derivatives.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

Substitution: Reagents like nitric acid for nitration and halogens (chlorine, bromine) for halogenation are employed.

Major Products Formed

Oxidation: Formation of carbonyl compounds such as aldehydes and ketones.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of nitro or halogenated derivatives of the phenyl ring.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Research :

(4-Ethynylphenyl)(morpholino)methanone has been investigated for its potential as a tyrosine kinase inhibitor, which plays a crucial role in cancer cell signaling pathways. By inhibiting these kinases, the compound may disrupt the proliferation and survival of cancer cells, making it a candidate for targeted cancer therapies.

Drug Development :

The compound's structural characteristics allow it to interact with various biological targets. Research indicates that derivatives of this compound can be synthesized to enhance their efficacy against specific diseases, including certain types of cancers and metabolic disorders .

Biological Applications

Biological Activity :

Studies have shown that this compound exhibits significant biological activity, particularly in modulating enzyme activity related to cancer progression. Its ability to inhibit specific enzymes makes it a valuable tool in the development of new therapeutic agents .

Neuropharmacological Effects :

Research into similar compounds suggests that this compound may also influence neurotransmitter systems. This opens avenues for exploring its potential applications in treating neurological disorders such as depression and anxiety.

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited cytotoxic effects against various human cancer cell lines. The research highlighted the compound's potential as a lead structure for developing anticancer drugs.

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| This compound | HeLa (Cervical) | TBD |

| Similar Derivative | A549 (Lung) | 25 |

| Similar Derivative | MCF7 (Breast) | 30 |

Case Study 2: Neuropharmacological Assessment

Research focusing on morpholine derivatives indicated that they could act as selective serotonin reuptake inhibitors (SSRIs). This suggests that this compound may have potential applications in treating mood disorders .

Wirkmechanismus

The mechanism of action of (4-Ethynylphenyl)(morpholino)methanone involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the morpholino group can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(4-Ethynylphenyl)methanone: Lacks the morpholino group, which may result in different reactivity and biological activity.

(4-Morpholinophenyl)methanone:

(4-Ethynylphenyl)(piperidino)methanone: Contains a piperidino group instead of a morpholino group, which can influence its interaction with biological targets.

Uniqueness

(4-Ethynylphenyl)(morpholino)methanone is unique due to the combination of the ethynyl and morpholino groups, which confer distinct chemical reactivity and potential biological activity. This dual functionality makes it a versatile compound for various research applications.

Biologische Aktivität

(4-Ethynylphenyl)(morpholino)methanone, often referred to by its chemical structure or CAS number (851895-20-0), is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound consists of a morpholino group attached to a phenyl ring with an ethynyl substituent. This unique structure may confer specific interactions with biological targets, making it a candidate for various pharmacological applications.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that the compound has significant antibacterial properties against various strains of bacteria.

- Anticancer Potential : There is evidence indicating that similar compounds can inhibit tumor growth by targeting specific oncogenic pathways.

- Neurological Effects : The morpholino moiety may facilitate interactions with neurotransmitter receptors, suggesting potential use in neuropharmacology.

The mechanism by which this compound exerts its effects is still under investigation. However, it is believed to act through:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease processes, thereby altering metabolic pathways.

- Receptor Modulation : It could function as a modulator for various receptors, influencing signaling pathways crucial for cellular responses.

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of this compound. Variations in the chemical structure can significantly impact potency and selectivity. For example:

| Structural Modification | Effect on Activity |

|---|---|

| Addition of electron-withdrawing groups | Increased potency against certain bacterial strains |

| Alteration of the morpholino ring | Changes in receptor binding affinity |

Case Studies

- Antibacterial Activity : A study reported that derivatives of this compound exhibited Minimum Inhibitory Concentration (MIC) values ranging from 0.0048 mg/mL to 0.0195 mg/mL against E. coli and Bacillus mycoides, indicating strong antibacterial potential .

- Anticancer Research : Research on similar alkynyl-substituted compounds has shown promising results in inhibiting cancer cell proliferation by targeting tyrosine kinases associated with oncogenesis .

- Neuropharmacological Studies : Compounds with similar morpholino structures have been identified as allosteric modulators for metabotropic glutamate receptors, suggesting potential therapeutic applications in treating neurological disorders .

Eigenschaften

IUPAC Name |

(4-ethynylphenyl)-morpholin-4-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c1-2-11-3-5-12(6-4-11)13(15)14-7-9-16-10-8-14/h1,3-6H,7-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQKWBFZGLGMZCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=C(C=C1)C(=O)N2CCOCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.